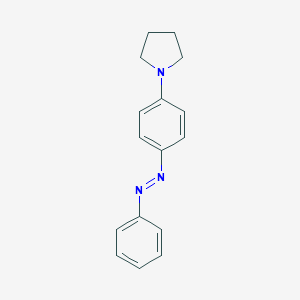
phenyl-(4-pyrrolidin-1-ylphenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
phenyl-(4-pyrrolidin-1-ylphenyl)diazene is an organic compound that features a pyrrolidine ring substituted with a phenylazo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phenyl-(4-pyrrolidin-1-ylphenyl)diazene typically involves the reaction of pyrrolidine with 4-phenylazobenzene under specific conditions. One common method includes the use of a diazonium salt derived from aniline, which is then coupled with pyrrolidine to form the desired product. The reaction conditions often require a controlled temperature and pH to ensure the successful formation of the azo bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: phenyl-(4-pyrrolidin-1-ylphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form aniline derivatives.
Substitution: The phenyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products typically include aniline derivatives.
Substitution: Various substituted phenyl derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
phenyl-(4-pyrrolidin-1-ylphenyl)diazene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Wirkmechanismus
The mechanism of action of phenyl-(4-pyrrolidin-1-ylphenyl)diazene involves its interaction with molecular targets through its azo and pyrrolidine groups. The azo group can participate in redox reactions, while the pyrrolidine ring can interact with various biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(Phenylazo)aniline: Similar in structure but lacks the pyrrolidine ring.
1-(Phenylazo)pyrrolidine: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness: phenyl-(4-pyrrolidin-1-ylphenyl)diazene is unique due to the combination of the pyrrolidine ring and the phenylazo group, which imparts distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with simpler azo compounds.
Eigenschaften
CAS-Nummer |
10282-34-5 |
|---|---|
Molekularformel |
C16H17N3 |
Molekulargewicht |
251.33 g/mol |
IUPAC-Name |
phenyl-(4-pyrrolidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C16H17N3/c1-2-6-14(7-3-1)17-18-15-8-10-16(11-9-15)19-12-4-5-13-19/h1-3,6-11H,4-5,12-13H2 |
InChI-Schlüssel |
BFIIGQJDJWMBPV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(C1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Synonyme |
4-N-pyrrolidinylazobenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















